molecular formula C14H9Cl2N3S2 B11775008 2-[(4S)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile

2-[(4S)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile

Cat. No.: B11775008
M. Wt: 354.3 g/mol
InChI Key: YTAOBBFIOAEMLL-CYBMUJFWSA-N
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Description

2-[(4S)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile is a complex organic compound with a molecular formula of C14H9Cl2N3S2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4S)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile typically involves the reaction of 2,4-dichlorophenyl derivatives with imidazole and dithiolan intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or nickel to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(4S)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

2-[(4S)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4S)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4S)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile is unique due to its combination of a dichlorophenyl group, a dithiolan ring, and an imidazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C14H9Cl2N3S2

Molecular Weight

354.3 g/mol

IUPAC Name

2-[(4S)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile

InChI

InChI=1S/C14H9Cl2N3S2/c15-9-1-2-10(11(16)5-9)13-7-20-14(21-13)12(6-17)19-4-3-18-8-19/h1-5,8,13H,7H2/t13-/m1/s1

InChI Key

YTAOBBFIOAEMLL-CYBMUJFWSA-N

Isomeric SMILES

C1[C@@H](SC(=C(C#N)N2C=CN=C2)S1)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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